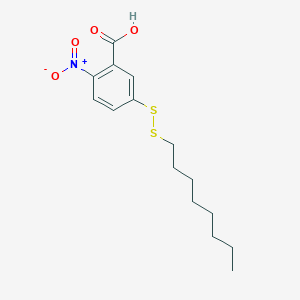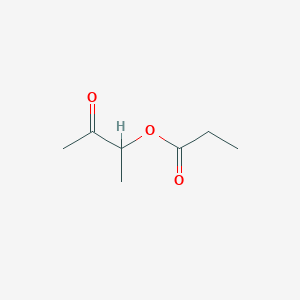
3-Oxobutan-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobutan-2-yl propanoate, also known as acetoacetate ethyl ester, is a chemical compound that belongs to the class of beta-keto esters. It is a colorless liquid that is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Oxobutan-2-yl propanoate involves its ability to act as a nucleophile in various chemical reactions. It undergoes nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and esters, to form beta-keto esters. These beta-keto esters can then be further transformed into a wide range of organic compounds, such as amino acids, fatty acids, and carbohydrates.
Biochemical and Physiological Effects
3-Oxobutan-2-yl propanoate has various biochemical and physiological effects. It is metabolized in the liver to produce 3-Oxobutan-2-yl propanoate, which is an important ketone body that is used as an energy source by various tissues, such as the brain and heart. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Oxobutan-2-yl propanoate in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds, and its low toxicity, which makes it safe to handle in the laboratory. However, its limitations include its sensitivity to moisture and air, which can lead to degradation and impurities in the final product.
Zukünftige Richtungen
There are numerous future directions for the research and development of 3-Oxobutan-2-yl propanoate. One potential area of research is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties. Additionally, the development of new derivatives of 3-Oxobutan-2-yl propanoate may lead to the discovery of new organic compounds with novel properties and applications.
Conclusion
In conclusion, 3-Oxobutan-2-yl propanoate is a versatile chemical compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new organic compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Oxobutan-2-yl propanoate can be achieved through the Claisen condensation reaction between ethyl 3-Oxobutan-2-yl propanoate and ethyl propanoate. This reaction is catalyzed by a strong base, such as sodium ethoxide or potassium ethoxide, and is carried out in anhydrous conditions. The resulting product is then purified through distillation or recrystallization to obtain pure 3-Oxobutan-2-yl propanoate.
Wissenschaftliche Forschungsanwendungen
3-Oxobutan-2-yl propanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in the synthesis of beta-keto esters, which are important intermediates in the production of numerous organic compounds.
Eigenschaften
CAS-Nummer |
141665-40-9 |
|---|---|
Produktname |
3-Oxobutan-2-yl propanoate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-oxobutan-2-yl propanoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(9)10-6(3)5(2)8/h6H,4H2,1-3H3 |
InChI-Schlüssel |
IJYLYUNIYOAVJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(C)C(=O)C |
Kanonische SMILES |
CCC(=O)OC(C)C(=O)C |
Synonyme |
2-Butanone, 3-(1-oxopropoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)



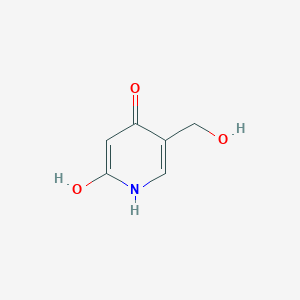
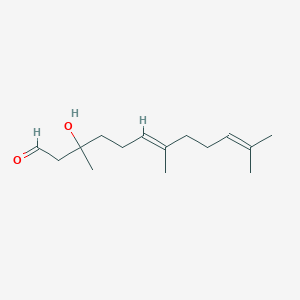

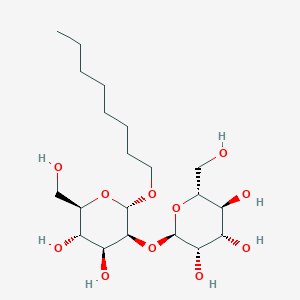
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)

![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

